1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl-
Overview
Description
- Pyrazoles and their derivatives play essential roles in various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor functions .
- The fluorine substitution enhances the compound’s stability and binding affinity to proteins, making it valuable in medicinal chemistry.
1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl-: is a heterocyclic organic compound with a pyrazole ring system. It contains a fluorine-substituted phenyl group (4-fluorophenyl) and a phenyl group (3-phenyl).
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Biological Activity
1H-Pyrazole derivatives, particularly those substituted with phenyl and fluorophenyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl- is notable for its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.
Chemical Structure and Properties
The molecular formula of 1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl- is with a molecular weight of approximately 282.32 g/mol. The structure features a pyrazole ring with substitutions that enhance its biological properties.
Property | Value |
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Molecular Formula | C17H15FN2 |
Molecular Weight | 282.32 g/mol |
InChI Key | XIHLJHHLDSGDEC-UHFFFAOYSA-N |
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities:
- Anticancer Activity : Several studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl- have shown IC50 values in the low micromolar range against A549 lung cancer cells .
- Anti-inflammatory Effects : Pyrazoles are known to exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This mechanism has been observed in various in vitro studies .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both bacterial and fungal strains. For example, derivatives have been shown to inhibit the growth of Candida albicans and other pathogens .
Case Studies and Experimental Findings
- Anticancer Studies : A study by Lv et al. (2010) evaluated a series of pyrazole derivatives for their EGFR kinase inhibitory activity. One compound exhibited an IC50 value of 0.07 μM, indicating potent anticancer potential compared to standard treatments .
- Anti-inflammatory Research : In another study focusing on the anti-inflammatory properties of pyrazoles, compounds were tested for their ability to inhibit COX enzymes and showed promising results in reducing inflammatory markers .
- Antimicrobial Testing : A recent investigation into the antimicrobial efficacy of pyrazole derivatives revealed that certain compounds exhibited IC50 values as low as 0.19 nM against stimulated neutrophil chemotaxis, highlighting their potential as effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. Key factors include:
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-9,15,18H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPILUYGLNFJIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223349 | |
Record name | 5-(4-Fluorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-84-3 | |
Record name | 5-(4-Fluorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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